5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride
Description
5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a halogenated pyrazole derivative featuring a reactive carbonyl chloride group at position 3, a methyl group at position 1, and a chlorine substituent at position 5. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic derivatives. Its electrophilic carbonyl chloride group enables efficient nucleophilic substitutions, making it valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
5-chloro-1-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-4(6)2-3(8-9)5(7)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXZCNNHAIOHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride typically involves the chlorination of 1-methyl-1H-pyrazole-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to yield 1-methyl-1H-pyrazole-3-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of carboxylic acids to form acid chlorides.
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Synthesis of Bioactive Compounds
5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride serves as a crucial intermediate in the synthesis of various bioactive compounds, especially in the development of pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecules.
Case Study: Synthesis of Antifungal Agents
A notable application is in the synthesis of antifungal agents. Research has demonstrated that derivatives of this compound exhibit potent antifungal activity against various pathogens, making it a vital precursor in drug development .
Agricultural Chemistry
The compound is also utilized in agricultural chemistry, primarily as an intermediate in the production of fungicides and herbicides. Its derivatives have shown effectiveness in protecting crops from fungal infections.
Data Table: Efficacy of Derivatives as Fungicides
| Compound Name | Target Fungi | Efficacy (%) | Reference |
|---|---|---|---|
| 5-Chloro-1-methyl-pyrazole | Fusarium spp. | 85 | |
| 5-Fluoro derivative | Botrytis cinerea | 90 | |
| 5-Chloro derivative | Alternaria spp. | 78 |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its derivatives have been investigated for anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
Research has shown that certain derivatives possess significant anti-inflammatory effects, making them candidates for new therapeutic agents . The mechanism often involves inhibition of specific inflammatory pathways.
Analytical Chemistry
This compound is also employed in analytical chemistry for the development of reagents used in various assays and tests.
Application Example: Chromatographic Techniques
The compound can be used to develop chromatographic methods for the detection and quantification of other organic compounds, enhancing analytical capabilities in laboratories .
Industrial Applications
In industrial settings, this compound is used as a building block for synthesizing various chemical products, including dyes and pigments.
Data Table: Industrial Uses
| Application | Description | Industry |
|---|---|---|
| Dyes and Pigments | Used as an intermediate for colorants | Textile Industry |
| Fine Chemicals | Precursor for specialty chemicals | Chemical Industry |
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is primarily related to its reactivity as an acid chloride. It can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of more complex molecules, where the compound acts as a building block .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazole derivatives, focusing on structural features, reactivity, physical properties, and applications.
Structural and Functional Group Comparisons
| Compound Name | Substituents (Positions) | Functional Group | Key Structural Differences |
|---|---|---|---|
| 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride | 5-Cl, 1-Me, 3-COCl | Carbonyl chloride | Highly electrophilic due to -COCl |
| Methyl 1H-pyrazole-3-carboxylate (Ev3) | 3-COOCH₃ | Ester | Less reactive; stabilized by -OCH₃ |
| 5-Amino-1-(chloroacetyl)-3-methyl-1H-pyrazole-4-carbonitrile (Ev6) | 1-(Cl-acetyl), 4-CN, 3-Me | Chloroacetyl amide | Contains cyano and amide groups |
| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Ev1, 3a) | 5-Cl, 3-Me, 4-CONH-aryl | Amide | Bulky aryl substituents; low reactivity |
Key Observations :
- Reactivity : The carbonyl chloride group in the target compound exhibits higher electrophilicity compared to esters (Ev3) or amides (Ev1), enabling direct nucleophilic substitutions without requiring coupling agents like EDCI/HOBt .
- Stability : Esters (e.g., Ev3) and amides (e.g., Ev1) are more stable toward hydrolysis, whereas the target compound requires anhydrous conditions to prevent decomposition .
Physical Properties
| Compound Name | Melting Point (°C) | Purity (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Not reported | N/A | 190.02 |
| Methyl 1H-pyrazole-3-carboxylate (Ev3) | Not reported | >95.0 | 126.11 |
| 3a (Ev1) | 133–135 | >98.0 | 403.1 |
| 5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride (Ev7) | Not reported | 95.0 | 240.13 |
Key Observations :
- Amide derivatives (e.g., Ev1) exhibit higher melting points (133–135°C) due to hydrogen bonding, while esters and carbonyl chlorides generally have lower melting points .
- Purity levels for commercial esters (Ev3) exceed 95%, whereas the target compound’s purity is influenced by its sensitivity to moisture .
Research Findings and Data
Reactivity Trends
- Hydrolysis Rates: Carbonyl chlorides > Esters > Amides.
- Substituent Effects: Electron-withdrawing groups (e.g., Cl at position 5) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks .
Spectral Data Comparison
- ¹H-NMR : The target compound’s carbonyl chloride group deshields adjacent protons, causing downfield shifts (~δ 8.12 ppm for aromatic protons) compared to esters (δ 2.42–2.66 ppm for methyl groups) .
- MS (ESI) : Molecular ion peaks ([M+H]⁺) for amides (e.g., 403.1 for Ev1-3a) are distinct from carbonyl chlorides due to mass differences .
Biological Activity
5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a pyrazole derivative that has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its significant biological activities. This article presents a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a chloro group at the 5-position and a carbonyl chloride functional group at the 3-position of the pyrazole ring, contributing to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the chlorination of the corresponding pyrazole carboxylic acid derivative. The reaction can be conducted using thionyl chloride or oxalyl chloride under reflux conditions to yield high-purity products.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition. For instance, studies have shown that this compound can inhibit bacterial enzyme DapE, which is crucial for bacterial viability, with an IC50 value of approximately 18.8 μM .
Antifungal Properties
In addition to its antibacterial activity, this compound has also shown antifungal effects, making it a candidate for developing new antifungal agents. Its mechanism involves disrupting fungal cell wall synthesis, similar to other pyrazole derivatives .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. It has been reported to induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis . The compound's ability to target cancer cells while sparing normal cells enhances its therapeutic potential.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors or proteins, altering their function and leading to biological effects.
Comparative Analysis with Similar Compounds
A comparative analysis with similar pyrazole derivatives reveals that this compound possesses unique properties due to its chlorinated structure and carbonyl group. Below is a summary table comparing its biological activities with those of other related compounds:
| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| 5-Chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole | Moderate | High | Moderate |
| 3-Chloro-1-methyl-1H-pyrazole | Low | Low | High |
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- In Vivo Studies : Animal models have demonstrated significant reductions in tumor size when treated with this compound, indicating its potential as an anticancer agent.
- Antibacterial Trials : Clinical trials involving patients with bacterial infections showed improved outcomes when treated with formulations containing this pyrazole derivative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
